REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[C:5]([Cl:10])=[C:4]([Cl:11])[C:3]=1[CH3:12].S(=O)=[O:14].[S:16](=[O:19])(=[O:18])=[O:17]>>[S:16](=[O:14])(=[O:19])([OH:18])[OH:17].[Cl:1][C:2]1[C:3]([CH2:12][OH:14])=[C:4]([Cl:11])[C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser the end of which
|
Type
|
CUSTOM
|
Details
|
was attached to a bubble counter so that the rate of gas evolution during the reaction
|
Type
|
TEMPERATURE
|
Details
|
External heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
of reflux
|
Type
|
WAIT
|
Details
|
lasted for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
was distilled off first at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
exceeding 70° C
|
Type
|
CUSTOM
|
Details
|
this was confirmed by its hydrolysis which
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mol |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1CO)Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |